

The Discovery and Synthesis of CP-91149: A Glycogen Phosphorylase Inhibitor

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Compound of Interest

Compound Name: CP-91149

Cat. No.: B1669576

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CP-91149, chemically known as [R-(R,S)]-5-chloro-N-[3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide, is a potent and selective inhibitor of human liver glycogen phosphorylase a (HLGPa).^{[1][2]} Its discovery marked a significant advancement in the search for novel therapeutic agents for the management of type 2 diabetes. By targeting the key enzyme responsible for hepatic glycogenolysis, **CP-91149** effectively reduces glucose production in the liver, thereby lowering blood glucose levels in diabetic animal models without the risk of hypoglycemia.^{[1][2]} This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **CP-91149**, intended for researchers and professionals in the field of drug development.

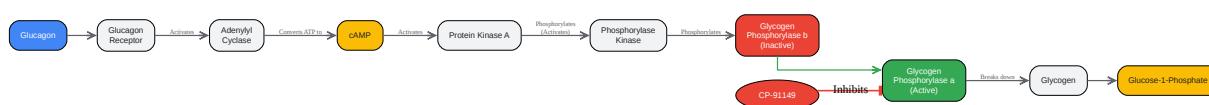
Discovery and Rationale

The discovery of **CP-91149** stemmed from a high-throughput screening campaign of over 300,000 compounds aimed at identifying inhibitors of recombinant human liver glycogen phosphorylase a (HLGPa).^{[2][3]} The rationale behind targeting HLGPa was to mitigate the excessive hepatic glucose production that is a hallmark of type 2 diabetes.^[4] **CP-91149** emerged as a promising lead compound, demonstrating potent inhibition of HLGPa with a favorable pharmacological profile.^{[1][2]}

Mechanism of Action

CP-91149 acts as an allosteric inhibitor of glycogen phosphorylase.[1] It is significantly more potent in the presence of glucose, a characteristic that is advantageous for a diabetic therapy as its inhibitory activity would be enhanced in hyperglycemic conditions and diminished as normoglycemia is achieved, thereby reducing the risk of hypoglycemia.[1][2]

Below is a diagram illustrating the signaling pathway of glycogenolysis and the point of intervention by **CP-91149**.



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Figure 1: Simplified signaling pathway of glucagon-stimulated glycogenolysis and inhibition by **CP-91149**.

Quantitative Data

The following tables summarize the key quantitative data related to the in vitro and in vivo activity of **CP-91149**.

Table 1: In Vitro Inhibitory Activity of CP-91149 against Glycogen Phosphorylase Isoforms

Enzyme	Condition	IC50 (μM)	Reference
Human Liver GP a (HLGPa)	7.5 mM Glucose	0.13	[1][2]
Human Liver GP a (HLGPa)	No Glucose	5- to 10-fold higher	[1][2]
Human Muscle GP a	With Glucose	0.2	[5]
Human Muscle GP b	With Glucose	0.3	[5]
Brain GP	-	0.5	[6]
Human Liver GP a (HLGPa)	vs. Caffeine (7.5 mM Glucose)	200-fold more potent	[3][7]

Table 2: In Vitro and In Vivo Efficacy of CP-91149

Assay	System	Concentration/ Dose	Effect	Reference
Glucagon-stimulated Glycogenolysis	Isolated Rat Hepatocytes	10-100 μM	Inhibition (P < 0.05)	[1]
Glucagon-stimulated Glycogenolysis	Primary Human Hepatocytes	IC50 ≈ 2.1 μM	Inhibition	[1][2]
Glucose Lowering	Diabetic ob/ob mice	25-50 mg/kg (oral)	100-120 mg/dl decrease in 3h (P < 0.001)	[1][2]
Glucose Lowering	Normoglycemic, non-diabetic mice	Up to 100 mg/kg	No effect	[4]
14C-Glycogen Breakdown	Diabetic ob/ob mice	-	Reduced	[1][4]

Synthesis of CP-91149

The synthesis of **CP-91149** has been reported, starting from a cyanohydrin precursor. The following is a representative synthetic protocol based on the published literature.

Figure 2: Synthetic workflow for **CP-91149**.

Experimental Protocol: Synthesis of CP-91149

Step 1: Synthesis of Amino Ester 2

- To a solution of cyanohydrin 1 in methanol, add an excess of dry HCl gas at 0 °C.
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Concentrate the mixture under reduced pressure.
- Perform an aqueous workup and recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate-hexanes) to afford amino ester 2.

Step 2: Synthesis of Ester 3

- To a solution of amino ester 2 in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂), add 5-chloro-1H-indole-2-carboxylic acid (1.0 equivalent).
- Add a coupling agent (e.g., EDC/HOBt or HATU) and a non-nucleophilic base (e.g., DIPEA or NMM).
- Stir the reaction mixture at room temperature until the starting materials are consumed.
- Perform a standard aqueous workup and purify the crude product by column chromatography on silica gel to yield ester 3.

Step 3: Synthesis of CP-91149

- Dissolve ester 3 in a suitable solvent (e.g., methanol or THF).
- Add an excess of dimethylamine (as a solution in THF or as a gas).

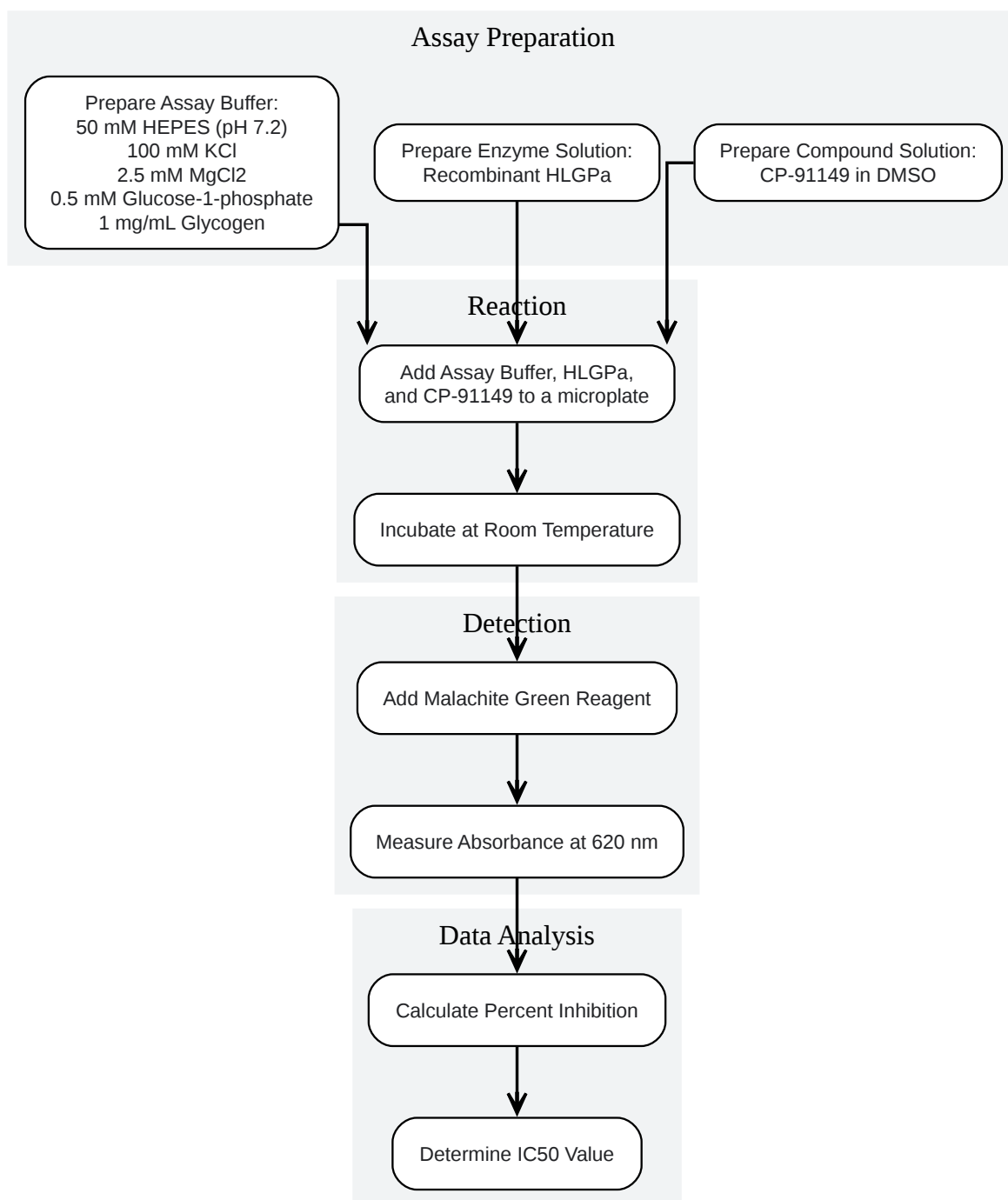
- Stir the reaction at room temperature or with gentle heating until the reaction is complete.
- Remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain **CP-91149**.

Note: This is a representative protocol. Specific reaction conditions, stoichiometry, and purification methods may need to be optimized.

Key Experimental Protocols

Human Liver Glycogen Phosphorylase a (HLGPa) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HLGPa.



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